N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide
Overview
Description
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Formation of Chloroacetamide Moiety: The final step involves the reaction of the benzyl-pyrrolidine intermediate with chloroacetyl chloride under basic conditions to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroacetamide moiety to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Amines derived from the reduction of the chloroacetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroleptic agent, showing inhibitory effects on apomorphine-induced stereotyped behavior in animal models.
Biological Studies: The compound is used to investigate the structure-activity relationship of benzamides in neuroleptic activity.
Industrial Applications: It serves as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide involves its interaction with dopamine receptors in the brain. By binding to these receptors, it inhibits dopamine-mediated neurotransmission, which is believed to contribute to its neuroleptic effects. The compound’s structure allows it to fit into the receptor binding site, blocking the action of dopamine and thereby reducing symptoms of psychosis .
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide: This compound is structurally similar but has a methoxy and methylamino group, enhancing its neuroleptic activity.
N-(1-Benzyl-3-aminopyrrolidine): Another related compound with variations in the pyrrolidine ring substitution.
Uniqueness
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chloroacetamide moiety is particularly significant in its interaction with biological targets, differentiating it from other benzamide derivatives.
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBWRCHTSALJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585353 | |
Record name | N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-04-0 | |
Record name | 2-Chloro-N-[1-(phenylmethyl)-3-pyrrolidinyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939758-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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